molecular formula C14H11FN2 B12070093 6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine

6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12070093
M. Wt: 226.25 g/mol
InChI Key: RIDMXOXEHYOFFQ-UHFFFAOYSA-N
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Description

6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[3,2-b]pyridine core substituted with a 4-fluoro-3-methylphenyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing boron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

6-(4-fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C14H11FN2/c1-9-6-10(2-3-12(9)15)11-7-14-13(17-8-11)4-5-16-14/h2-8,16H,1H3

InChI Key

RIDMXOXEHYOFFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC3=C(C=CN3)N=C2)F

Origin of Product

United States

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